Higher pKa (Basicity) of 2,2-Diethoxyethylamine Compared to Dimethyl Acetal Analog
The conjugate acid of 2,2-diethoxyethylamine exhibits a pKa of 8.47 at 25°C, which is 1.52 log units higher (more basic) than the predicted pKa of 6.95 for the dimethyl acetal analog, 2,2-dimethoxyethylamine . This increased basicity can influence nucleophilicity in alkylation reactions and acid-base extraction behavior.
| Evidence Dimension | pKa (Acid Dissociation Constant) |
|---|---|
| Target Compound Data | pKa = 8.47 (at 25°C) |
| Comparator Or Baseline | 2,2-Dimethoxyethylamine: pKa = 6.95 (Predicted, at 25°C) |
| Quantified Difference | ΔpKa = +1.52 |
| Conditions | Aqueous solution, 25°C |
Why This Matters
The higher basicity of the diethyl acetal derivative can lead to different reaction rates in amine alkylations and may require different pH adjustments during workup compared to the dimethyl analog.
